(R)-N,1-Dimethylpyrrolidin-3-amine
CAS No.: 792970-21-9
Cat. No.: VC2446087
Molecular Formula: C6H14N2
Molecular Weight: 114.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 792970-21-9 |
---|---|
Molecular Formula | C6H14N2 |
Molecular Weight | 114.19 g/mol |
IUPAC Name | (3R)-N,1-dimethylpyrrolidin-3-amine |
Standard InChI | InChI=1S/C6H14N2/c1-7-6-3-4-8(2)5-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1 |
Standard InChI Key | CZGIEJXGCLWRPY-ZCFIWIBFSA-N |
Isomeric SMILES | CN[C@@H]1CCN(C1)C |
SMILES | CNC1CCN(C1)C |
Canonical SMILES | CNC1CCN(C1)C |
Introduction
Chemical Identity and Structure
(R)-N,1-Dimethylpyrrolidin-3-amine is a chiral amine compound featuring a pyrrolidine ring with two methyl groups: one attached to the nitrogen at position 1 of the pyrrolidine ring and another to the amine group at position 3. The R-configuration at position 3 designates its specific three-dimensional arrangement, which is critical for its biological activity and chemical reactivity.
Basic Properties and Identification
Property | Value |
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Molecular Formula | C₆H₁₄N₂ |
Molecular Weight | 114.19 g/mol |
CAS Number | 132958-72-6 |
IUPAC Name | (3R)-methyl(1-methylpyrrolidin-3-yl)amine |
SMILES Notation | CN(C)[C@H]1CCNC1 |
InChI Key | AVAWMINJNRAQFS-ZCFIWIBFSA-N |
Appearance | Colorless to pale yellow liquid |
Purity | Typically available at 98% purity for research use |
The compound is structurally related to N,N-dimethylpyrrolidin-3-amine (CAS: 64021-83-6), but differs in the positioning of the methyl groups . The "N,1-" in the name specifically indicates that one methyl group is attached to the nitrogen at position 1 of the pyrrolidine ring, while the other is attached to the amine nitrogen at position 3.
Stereochemistry and Chirality
Stereochemical Significance
The "R" designation in (R)-N,1-Dimethylpyrrolidin-3-amine refers to the Cahn-Ingold-Prelog priority rules that define the absolute configuration at the stereogenic center (carbon 3 of the pyrrolidine ring). This stereochemistry is crucial for biological activity, as different enantiomers can exhibit vastly different pharmacological properties.
The chirality of this compound is particularly important in drug development, where stereochemistry often determines receptor binding affinity and biological activity. For example, research has shown significant differences in potency between enantiomers, with one study demonstrating that an S-configured compound was 4-fold more potent than its R-counterpart in a related series .
Comparison with the S-Enantiomer
The S-enantiomer, (S)-N,1-Dimethylpyrrolidin-3-amine, has a mirror-image configuration at carbon 3. While structurally similar to the R-enantiomer, its biological and chemical properties can differ substantially due to the different spatial arrangement of atoms.
Property | (R)-N,1-Dimethylpyrrolidin-3-amine | (S)-N,1-Dimethylpyrrolidin-3-amine |
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Configuration at C-3 | R (rectus) | S (sinister) |
Optical Rotation | Positive (+) | Negative (-) |
Biological Activity | Depends on target; often differs from S-enantiomer | Typically different from R-enantiomer |
Synthesis Methods | Stereoselective routes required | Stereoselective routes required |
Synthesis Methods
Stereoselective Synthesis
The stereoselective synthesis of (R)-N,1-Dimethylpyrrolidin-3-amine often involves either asymmetric synthesis or resolution of racemic mixtures. Several approaches have been developed for obtaining this compound with high stereochemical purity.
Asymmetric Catalysis
Transition metal catalysis offers powerful methods for synthesizing chiral amines with high stereoselectivity. For instance, rhodium-catalyzed asymmetric hydrogenation of dehydropyrrolidine precursors can provide access to the desired R-configuration .
A typical synthetic route might involve:
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Preparation of a suitable unsaturated precursor
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Asymmetric hydrogenation using a chiral rhodium catalyst
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Selective methylation of the nitrogen atoms
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Purification to obtain the desired (R)-enantiomer
Resolution of Racemic Mixtures
Another common approach involves the synthesis of racemic N,1-dimethylpyrrolidin-3-amine followed by resolution using chiral resolving agents:
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Synthesis of racemic 3-aminopyrrolidine
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Methylation of both nitrogen atoms
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Resolution using chiral acids (e.g., tartaric acid derivatives)
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Separation of diastereomeric salts
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Liberation of the free (R)-amine
Industrial Scale Production
For large-scale production, continuous flow reactors are often employed to improve control over reaction parameters and enhance efficiency. Advanced purification techniques such as crystallization and chromatography ensure high purity of the final product.
Chemical Reactivity
General Reactivity
As a secondary amine, (R)-N,1-Dimethylpyrrolidin-3-amine demonstrates typical reactivity patterns associated with this functional group class. The tertiary amine at position 1 and secondary amine at position 3 provide distinct reactive sites within the molecule.
Nucleophilic Properties
Both nitrogen atoms can act as nucleophiles, with the secondary amine generally displaying greater nucleophilicity. This property enables reactions with:
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Alkyl halides (alkylation)
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Aldehydes and ketones (forming imines)
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Acyl chlorides and anhydrides (forming amides)
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Epoxides (ring opening)
Basic Properties
The compound acts as a Brønsted base, readily accepting protons to form ammonium salts. This basic property is important for its solubility and pharmaceutical applications, particularly in forming water-soluble salt forms.
Specific Reactions
Reaction Type | Conditions | Products | Significance |
---|---|---|---|
Alkylation | Alkyl halide, base | Tertiary amine derivatives | Building blocks for more complex molecules |
Acylation | Acyl chloride, TEA, THF, 0°C | Amide derivatives | Potential prodrug formation |
Oxidation | H₂O₂, catalyst | N-oxides | Modified pharmacological properties |
Salt Formation | HCl, organic solvent | Hydrochloride salt | Improved water solubility |
Hoffmann Elimination | Strong base, heat | Alkenes, tertiary amine | Synthetic intermediate |
Applications in Research and Industry
Pharmaceutical Applications
(R)-N,1-Dimethylpyrrolidin-3-amine and closely related compounds serve important roles in pharmaceutical research and development. The molecule's chirality and functional groups make it valuable in medicinal chemistry.
Building Block in Drug Synthesis
The compound functions as a versatile building block for synthesizing more complex drug candidates. Its defined stereochemistry allows for the development of enantiomerically pure compounds, which is crucial in modern drug development.
Therapeutic Areas
Research indicates potential applications in several therapeutic areas:
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Neuropharmacology: Studies suggest potential interactions with serotonin receptors and monoamine oxidases
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Antimicrobial research: Related compounds have shown activity as inhibitors of bacterial topoisomerases
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Antiviral development: Chiral pyrrolidine derivatives have been investigated as components of influenza hemagglutinin fusion inhibitors
Chemical Research Applications
In organic chemistry research, (R)-N,1-Dimethylpyrrolidin-3-amine serves multiple purposes:
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Chiral auxiliary in asymmetric synthesis
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Model compound for studying stereoselective reactions
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Intermediate in the synthesis of complex organic molecules
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Component in structure-activity relationship studies
Biological Activity and Structure-Activity Relationships
Pharmacological Properties
The biological activity of (R)-N,1-Dimethylpyrrolidin-3-amine is strongly influenced by its stereochemistry. The R-configuration often confers specific binding characteristics with biological targets.
While detailed pharmacological data for this specific compound is limited in the available literature, studies of related compounds provide insights into potential mechanisms of action:
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Receptor binding: The compound may interact with various receptors, including serotonin and acetylcholine receptors
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Enzyme inhibition: Potential activity as an inhibitor of various enzymes, including monoamine oxidases
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Cell signaling modulation: Possible effects on neuronal signaling pathways
Structure-Activity Relationships
Structure-activity relationship studies involving similar compounds have revealed important insights applicable to (R)-N,1-Dimethylpyrrolidin-3-amine:
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The steric bulk of substituents significantly affects activity; larger groups like N,N-dimethylpyrrolidin-3-amine and piperidine can result in reduced activity compared to smaller methyl substituents
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The stereochemistry at position 3 can result in significant differences in potency, with one enantiomer often showing higher activity than the other
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The positioning of methyl groups on the nitrogen atoms influences binding properties and pharmacokinetic characteristics
Comparative Analysis with Similar Compounds
Structural Analogues
Advantages and Limitations
The specific advantages of (R)-N,1-Dimethylpyrrolidin-3-amine include:
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Defined stereochemistry enabling precise molecular recognition
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Balanced lipophilicity and hydrophilicity for favorable pharmacokinetic properties
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Multiple reactive sites for derivatization
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Potential for forming stable, water-soluble salts
Limitations include:
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Potential for oxidation of the nitrogen atoms
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Possible metabolic instability in biological systems
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More complex synthesis compared to non-chiral analogues
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Relatively high cost for high-purity material
Hazard | Precautionary Measures |
---|---|
Flammability | Store away from ignition sources; use explosion-proof equipment |
Skin Contact | Wear appropriate gloves; use proper handling techniques |
Eye Contact | Use eye protection; have eyewash facilities available |
Inhalation | Use in well-ventilated areas or under fume hoods |
Ingestion | Follow standard laboratory hygiene practices; no eating or drinking in work areas |
Current Research and Future Perspectives
Recent Research Developments
Recent research efforts involving (R)-N,1-Dimethylpyrrolidin-3-amine and closely related compounds have focused on several promising areas:
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Development of novel synthetic methodologies for efficient and stereoselective preparation
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Exploration of potential applications in catalysis
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Investigation of pharmacological properties and therapeutic applications
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Use in the development of bioactive molecules and drug candidates
Future Research Directions
Several promising future research directions can be identified:
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Development of more efficient and scalable synthetic methods
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Further exploration of structure-activity relationships in various biological contexts
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Investigation of potential applications in asymmetric synthesis
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Exploration of novel derivatives with enhanced properties for specific applications
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Detailed studies of metabolism and pharmacokinetics
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